cis-2-Phenyl-d5-2-butene
Description
Significance of Deuterium (B1214612) Labeling in Mechanistic Elucidation
Deuterium labeling, the substitution of a hydrogen atom (¹H) with its heavier, stable isotope deuterium (²H or D), is a powerful technique for uncovering the intricate details of chemical reaction pathways. synmr.insymeres.comacademie-sciences.fr Its significance stems from the physical differences between hydrogen and deuterium, which, despite their chemical similarity, can lead to observable changes in reaction rates. This phenomenon is known as the kinetic isotope effect (KIE). wikipedia.org
The KIE arises because the mass of a deuterium atom is approximately twice that of a protium (B1232500) (hydrogen) atom. wikipedia.org This mass difference alters the vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. According to the principles of quantum mechanics, this results in a lower zero-point vibrational energy for the C-D bond, making it stronger and more difficult to break than a C-H bond. libretexts.orgprinceton.edu
When a C-H bond is broken in the rate-determining step of a reaction, substituting that hydrogen with deuterium will typically slow the reaction down. libretexts.orgcolumbia.edu By measuring the ratio of the rate constant for the non-deuterated compound (kH) to the deuterated one (kD), researchers can calculate the KIE (kH/kD). wikipedia.org A significant KIE value (typically > 2) provides strong evidence that the C-H bond is being cleaved in the slowest step of the reaction mechanism. libretexts.orgscielo.org.mx This allows chemists to map out reaction pathways, identify transition states, and validate proposed mechanisms with a high degree of confidence. synmr.incolumbia.edu
Table 1: Types of Deuterium Kinetic Isotope Effects
| Type | Description | Typical Magnitude (kH/kD) | Mechanistic Insight |
|---|---|---|---|
| Primary KIE | Observed when the bond to the isotopic label (C-H/C-D) is broken or formed in the rate-determining step. wikipedia.orgscielo.org.mx | 2 to 8 | Indicates direct involvement of the labeled position in the rate-limiting step. libretexts.org |
| Secondary KIE | Observed when the bond to the isotopic label is not broken but is located near the reaction center (e.g., α or β to it). The effect arises from changes in hybridization or hyperconjugation between the ground state and transition state. wikipedia.orgprinceton.edu | 0.7 to 1.5 | Provides information about changes in the electronic or steric environment at the transition state. princeton.edu |
Contextualization within Phenylated Olefin Chemistry and Stereoisomerism
Phenylated olefins, also known as aryl alkenes, are a class of organic compounds characterized by the presence of a phenyl group attached to a carbon-carbon double bond. This structural motif is a cornerstone in organic synthesis, appearing in numerous natural products and serving as a key precursor for the synthesis of polymers and pharmaceuticals. organic-chemistry.orgrsc.orgrsc.org The phenyl group significantly influences the reactivity of the olefin through electronic effects like resonance and induction, often directing the regioselectivity of addition reactions. organic-chemistry.org
A fundamental concept in the chemistry of olefins is stereoisomerism, where molecules have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. uou.ac.in For an alkene like 2-phenyl-2-butene, the presence of different substituents on each carbon of the double bond gives rise to geometric isomers, specifically cis and trans (or Z and E) isomers. uou.ac.in
In the cis (Z) isomer , the higher-priority groups on each carbon of the double bond are on the same side. For 2-phenyl-2-butene, this means the phenyl group and the ethyl group are on the same side of the double bond. nih.gov
In the trans (E) isomer , these groups are on opposite sides. aip.org
The specific stereochemistry of a reactant is critically important as it can dictate the stereochemical outcome of a reaction, a principle known as stereospecificity. khanacademy.org Different stereoisomers can react at different rates and can lead to the formation of distinct products, especially in reactions guided by chiral catalysts, such as asymmetric hydrogenation. pharmaffiliates.comrsc.org The use of a stereochemically pure starting material like cis-2-Phenyl-d5-2-butene is therefore essential for studying reactions where the three-dimensional structure of the product is of paramount importance. pharmaffiliates.com The photochemical isomerization between cis and trans forms of phenylated olefins is also a subject of significant research. aip.org
Table 2: Physicochemical Properties of cis-2-Phenyl-2-butene (Unlabeled)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂ | nih.gov |
| Molecular Weight | 132.20 g/mol | nih.gov |
| Boiling Point | 194.7 °C | chemicalbook.com |
| Density | 0.8918 g/cm³ (at 25 °C) | chemicalbook.com |
| IUPAC Name | [(1Z)-but-2-en-2-yl]benzene | nih.gov |
Properties
Molecular Formula |
C₁₀H₇D₅ |
|---|---|
Molecular Weight |
137.23 |
Synonyms |
[(1Z)-1-Methyl-1-propen-1-yl]-benzene-d5; (Z)-2-Phenyl-d5-2-butene; cis-2-Phenyl-d5-2-butene; (Z)-(1-Methyl-1-propenyl)-benzene-d5; (Z)-1,2-Dimethylstyrene-d5; (Z)-2-Phenyl-d5-2-butene; (Z)-α,β-Dimethylstyrene-d5; 2-Phenyl-d5-trans-2-butene; cis-1-M |
Origin of Product |
United States |
Synthetic Methodologies and Deuterium Incorporation Strategies
Targeted Synthesis of cis-2-Phenyl-d5-2-butene
The targeted synthesis of this specific isotopologue hinges on constructing the cis-alkene structure while ensuring the phenyl group is fully deuterated.
The most direct and efficient strategy for synthesizing this compound involves starting with a deuterated precursor for the aromatic ring. The logical choice is benzene-d6 (B120219), which serves as the source of the perdeuterated phenyl group. From this starting point, several synthetic routes can be designed to construct the final molecule.
A plausible and widely utilized method for alkene synthesis is the Wittig reaction . This pathway would involve the following conceptual steps:
Halogenation of Benzene-d6: Benzene-d6 is first converted to a halobenzene, such as bromobenzene-d5 (B116778), through electrophilic aromatic substitution.
Phosphonium (B103445) Salt Formation: The resulting bromobenzene-d5 is reacted with triphenylphosphine (B44618) to form a phosphonium salt.
Ylide Generation and Reaction: The phosphonium salt is treated with a strong base to generate the corresponding ylide. This ylide is then reacted with 2-butanone (B6335102). The geometry of the resulting alkene (cis or trans) can be influenced by the specific type of ylide (stabilized or unstabilized) and the reaction conditions, allowing for stereoselective synthesis of the cis isomer.
An alternative, the Grignard-based pathway , would proceed as follows:
Grignard Reagent Formation: Bromobenzene-d5 is used to prepare the Grignard reagent, phenyl-d5-magnesium bromide.
Addition to Ketone: The Grignard reagent is reacted with 2-butanone to form the tertiary alcohol, 2-(phenyl-d5)-butan-2-ol.
Dehydration: The alcohol is then dehydrated, typically under acidic conditions, to yield the alkene. This step often produces a mixture of isomers (cis- and trans-2-phenyl-d5-2-butene, along with 2-phenyl-d5-1-butene), necessitating careful purification to isolate the desired cis product.
The selection of the precursor is fundamental to the successful synthesis, with the choice of reaction pathway dictating the challenges related to stereocontrol and purification.
Table 1: Precursor Selection for this compound Synthesis
| Precursor | Rationale |
|---|---|
| Benzene-d6 | Provides the required perdeuterated phenyl (d5) group directly, simplifying the deuterium (B1214612) incorporation strategy. |
While the deuterium in this compound is located on the aromatic ring and introduced via a deuterated precursor, it is pertinent to discuss general techniques for stereoselective deuterium incorporation into olefins, as these methods are central to the synthesis of other deuterated alkenes. marquette.edu These reactions offer pathways to introduce one or more deuterium atoms at specific positions of a double bond. nih.gov
Catalytic transfer deuteration is a powerful method that avoids the use of pressurized deuterium gas (D₂) by employing easy-to-handle deuterium donors. marquette.edu
Transfer Hydrodeuteration: This technique precisely incorporates one deuterium atom and one hydrogen atom across a double bond. nih.gov For instance, transition metal-catalyzed methods can use separate hydrogen and deuterium donors, allowing for their selective addition at different points in the catalytic cycle. nih.gov
Reductive Deuteration of Alkynes: A common strategy for producing dideuterated alkenes is the reduction of a corresponding alkyne using a deuterium source. This can provide high stereoselectivity for the cis-alkene depending on the catalyst used (e.g., Lindlar's catalyst with D₂).
H/D Exchange Reactions: Direct hydrogen-isotope exchange (HIE) can introduce deuterium into a molecule at a late stage. acs.orgrsc.org Catalysts like osmium-hydride complexes have been shown to selectively deuterate vinylic positions on olefins using D₂O as the deuterium source, sometimes without causing isomerization of the double bond. rsc.org
Table 2: Overview of Stereoselective Deuteration Techniques for Alkenes
| Technique | Description | Common Deuterium Source(s) |
|---|---|---|
| Catalytic Transfer Deuteration | A catalyst facilitates the transfer of deuterium from a donor molecule to the alkene. marquette.edu | D₂O, Deuterated alcohols (e.g., C₂D₅OD), Deuterated silanes marquette.edunih.gov |
| Reductive Deuteration of Alkynes | An alkyne is reduced to an alkene with the addition of two deuterium atoms across the triple bond. | D₂ gas, D₂O oaepublish.com |
Challenges in Deuterated Olefin Synthesis
The synthesis of deuterated olefins is frequently complicated by several factors that can impact yield, isotopic purity, and regioselectivity. nih.gov
A primary issue is controlling the exact placement and number of deuterium atoms incorporated into the target molecule. nih.gov This is particularly challenging in HIE reactions, which can lead to the formation of complex mixtures of isotopologues (molecules differing in the number of deuterium atoms) and isotopomers (molecules differing in the position of deuterium atoms). nih.gov This lack of selectivity often results in inseparable isotopic impurities. nih.gov
Further challenges include:
Isotopic Scrambling: In many catalytic systems, deuterium atoms can migrate to unintended positions within the molecule, reducing the isotopic purity of the desired product. marquette.edu
Substrate Reactivity: The reductive deuteration of unactivated olefins (those without nearby electron-withdrawing groups) can be significantly more difficult to achieve than for activated alkenes. acs.org
Cost and Handling of Deuterium Sources: While deuterium gas (D₂) is a potent source, it is expensive and requires specialized pressurized equipment. oaepublish.com Heavy water (D₂O) is a more convenient and economical alternative, but its activation can require specific catalytic systems. marquette.edursc.org
Side Reactions: The conditions required for deuteration can sometimes promote side reactions like isomerization of the double bond, which complicates the purification process. rsc.org
Table 3: Common Challenges in the Synthesis of Deuterated Olefins
| Challenge | Description |
|---|---|
| Control of Selectivity | Difficulty in precisely controlling the location (regioselectivity) and number of incorporated deuterium atoms. nih.gov |
| Isotopic Scrambling | Unintended migration of deuterium to various positions in the molecule, leading to a mixture of products. marquette.edu |
| Isomerization | The reaction conditions may cause the double bond to shift or change its stereochemistry (e.g., cis to trans). rsc.org |
Purification and Isolation Strategies for Isotopic Purity
Achieving high isotopic and chemical purity is critical. Following the synthesis, a multi-step purification strategy is typically employed to isolate the target compound, this compound, from unreacted starting materials, reaction byproducts, and isomeric impurities.
Extraction: An initial workup using liquid-liquid extraction can remove many impurities. For a neutral molecule like an olefin, washing with acidic and basic solutions can effectively remove any basic or acidic byproducts or unreacted reagents. masterorganicchemistry.com
Chromatography: This is the most powerful and widely used technique for separating complex mixtures in organic synthesis. masterorganicchemistry.com
Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase, this method is highly effective for separating cis/trans isomers and other byproducts based on differences in polarity. masterorganicchemistry.comnih.gov The crude product is loaded onto the column and eluted with a solvent system, allowing for the collection of pure fractions.
High-Performance Liquid Chromatography (HPLC): For analytical assessment of purity or for preparative separation of small quantities, HPLC offers higher resolution than standard column chromatography.
Distillation: If the boiling points of the desired product and impurities are sufficiently different, fractional distillation under reduced pressure can be an effective purification method, especially on a larger scale. masterorganicchemistry.com
The success of the purification process is typically monitored by analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity and verify the structure of the final product.
Table 4: Purification and Isolation Techniques
| Technique | Principle of Separation | Application for this compound |
|---|---|---|
| Acid-Base Extraction | Differences in solubility between neutral organic compounds and acidic/basic salts in aqueous and organic phases. masterorganicchemistry.com | Removal of acidic or basic impurities from the crude product mixture. |
| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase (e.g., silica gel) based on polarity. masterorganicchemistry.com | Separation of cis and trans isomers; removal of polar and non-polar byproducts. |
Advanced Spectroscopic Characterization for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium (B1214612) Analysis
NMR spectroscopy is an exceptionally sensitive method for probing the chemical environment of atomic nuclei. In the context of deuterated compounds like cis-2-Phenyl-d5-2-butene, NMR is instrumental in confirming the position of deuterium labeling and understanding the electronic and steric effects arising from isotopic substitution.
High-Resolution ¹H NMR for Proton Resonance Shifts and Coupling
High-resolution ¹H NMR spectroscopy of this compound reveals characteristic signals for the protons in the butene chain. The deuteration of the phenyl ring to produce a phenyl-d5 group means that the aromatic region of the ¹H NMR spectrum, typically found between 7.0 and 8.0 ppm for phenyl protons, will be absent. oregonstate.edudocbrown.info The remaining proton signals correspond to the methyl and vinyl protons of the 2-butene (B3427860) moiety.
The chemical shifts for the non-deuterated analogue, cis-2-Phenyl-2-butene, provide a baseline for understanding the spectrum of the deuterated compound. nih.gov The vinylic proton (H-3) is expected to show a quartet due to coupling with the methyl protons at C-4, while the methyl protons at C-1 and C-4 will appear as a doublet and a doublet of quartets, respectively, due to coupling with each other and the vinylic proton. The introduction of the d5-phenyl group can cause minor upfield or downfield shifts in the resonances of the butene protons due to subtle changes in electronic effects and vibrational modes.
| Proton | Expected Chemical Shift (ppm) for cis-2-Phenyl-2-butene * | Expected Multiplicity | Coupling Constant (J) in Hz |
| C1-H₃ | ~2.0 | d | ~1.5 |
| C3-H | ~5.6 | ~6.9, ~1.5 | |
| C4-H₃ | ~1.8 | d | ~6.9 |
| Table 1: Predicted ¹H NMR data for the butene moiety based on known data for similar structures. The exact values for this compound may vary slightly due to isotopic effects. Data is inferred from similar compounds. nih.govdoi.org |
¹³C NMR for Carbon Backbone Elucidation and Deuterium Effects
¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. A key feature in the ¹³C NMR spectrum of a deuterated compound is the coupling between carbon and deuterium (¹³C-¹H coupling is typically decoupled). oregonstate.edu The carbons of the phenyl-d5 ring will exhibit signals that are split into multiplets due to one-bond and multi-bond C-D coupling. Furthermore, the chemical shifts of these carbons will be slightly shifted upfield compared to their non-deuterated counterparts, a phenomenon known as the deuterium isotope effect on ¹³C chemical shifts. bhu.ac.in
The chemical shifts of the butene carbons are also influenced by the deuterated phenyl ring. The quaternary carbon (C-2) directly attached to the phenyl-d5 group will show a significant isotopic shift. The other carbons of the butene chain (C-1, C-3, and C-4) will also experience smaller, long-range isotope effects. bhu.ac.in
| Carbon | Expected Chemical Shift (ppm) for cis-2-Phenyl-2-butene * | Expected Isotopic Shift in this compound |
| C1 | ~15 | Minor upfield shift |
| C2 | ~138 | Significant upfield shift and C-D coupling |
| C3 | ~125 | Minor upfield shift |
| C4 | ~14 | Minor upfield shift |
| C-ipso (Phenyl) | ~143 | Upfield shift and C-D coupling |
| C-ortho (Phenyl) | ~128 | Upfield shift and C-D coupling |
| C-meta (Phenyl) | ~128 | Upfield shift and C-D coupling |
| C-para (Phenyl) | ~126 | Upfield shift and C-D coupling |
| Table 2: Predicted ¹³C NMR data. The chemical shifts for the non-deuterated compound are based on database information. nih.gov The isotopic shifts are qualitative predictions based on general principles of deuterium isotope effects. bhu.ac.in |
2D NMR Techniques for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the proton and carbon signals and confirming the structure of this compound.
A COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, a COSY experiment would show a cross-peak between the vinylic proton (H-3) and the methyl protons at C-4, confirming their adjacent relationship. It would also show a correlation between the methyl protons at C-1 and the vinylic proton (H-3), establishing the connectivity across the double bond.
An HSQC spectrum correlates proton signals with the signals of the carbons to which they are directly attached. researchgate.net This technique would definitively link the proton resonances of the methyl and vinyl groups to their corresponding carbon signals in the ¹³C NMR spectrum, providing a robust confirmation of the assignments made from the 1D spectra.
Isotopic Perturbation of Resonance Studies
The concept of "isotopic perturbation of resonance" is a powerful tool for investigating delocalized systems and intermediates. organicchemistrydata.org In the case of this compound, while the phenyl ring itself is aromatic and not in equilibrium between different resonance structures in the traditional sense, the deuteration can still influence the electronic distribution within the molecule. The substitution of hydrogen with deuterium can alter the vibrational energy levels and, consequently, the time-averaged electron distribution. organicchemistrydata.orgnih.gov
This perturbation can manifest as small but measurable changes in the chemical shifts of the carbons and protons in the butene part of the molecule. researchgate.net By comparing the NMR spectra of the deuterated and non-deuterated compounds, it is possible to probe the extent of electronic communication between the phenyl ring and the double bond. For instance, a noticeable isotopic shift at the C-3 and C-4 positions would suggest a degree of resonance interaction between the phenyl ring and the butene moiety. organicchemistrydata.org
Mass Spectrometry for Isotopic Purity and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and isotopic composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound and confirms the incorporation of five deuterium atoms. The theoretical exact mass of this compound (C₁₀H₇D₅) is higher than that of its non-deuterated counterpart (cis-2-Phenyl-2-butene, C₁₀H₁₂) due to the greater mass of deuterium compared to hydrogen. nih.gov
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. For phenylalkenes, common fragmentation pathways involve cleavage of the bonds benzylic to the aromatic ring and rearrangements that lead to stable carbocations. nih.gov In this compound, the presence of the five deuterium atoms on the phenyl ring will result in characteristic mass shifts in the fragment ions containing the phenyl group. For example, the loss of a methyl group would lead to a fragment ion with a mass reflecting the C₉H₄D₅ composition. Analysis of these deuterated fragments can help to elucidate the fragmentation mechanisms in detail. acs.orgdea.govuva.nl
| Ion | Formula | Calculated Exact Mass (Da) |
| Molecular Ion [M]⁺ | [C₁₀H₇D₅]⁺ | 137.1253 |
| [M-CH₃]⁺ | [C₉H₄D₅]⁺ | 122.1018 |
| Phenyl-d5 cation | [C₆D₅]⁺ | 81.0628 |
| Table 3: Predicted high-resolution mass spectrometry data for key ions of this compound. The masses are calculated based on the elemental composition. |
Applications in Tracking Deuterium in Reaction Intermediates
The use of deuterium-labeled compounds like this compound is a powerful tool for elucidating reaction mechanisms. academie-sciences.fr By replacing specific hydrogen atoms with deuterium, chemists can track the movement and transformation of molecules throughout a chemical reaction. This is because deuterium has nearly identical chemical properties to hydrogen but is twice as heavy, allowing it to be distinguished using techniques like mass spectrometry and NMR spectroscopy. academie-sciences.fr
When this compound is used as a reactant, the deuterium atoms on the phenyl ring serve as stable isotopic labels. For instance, in studies of catalytic hydrogenation or isomerization, tracking the location of the deuterium atoms in the products and intermediates provides direct insight into the reaction pathway. pharmaffiliates.commpg.de
Key applications include:
Mechanism Elucidation: Determining whether a specific C-H bond is broken during a reaction. If a deuterium atom at a specific position is transferred or remains in place, it can confirm or rule out proposed mechanistic steps like addition-elimination or specific hydride shifts. academie-sciences.frmpg.de
Kinetic Isotope Effect (KIE) Studies: The rate of a reaction involving the cleavage of a C-D bond is typically slower than that of a C-H bond. Measuring this difference (the KIE) helps to identify the rate-determining step of a reaction.
Metabolic Pathway Tracing: In biochemical studies, deuterium-labeled compounds are used to trace the metabolic fate of drugs and other molecules within biological systems. acs.org
For example, in a study on the isomerization of cis-2-butene (B86535) using a deuterium source, researchers could distinguish between different reaction pathways by analyzing the distribution of deuterium in the trans-2-butene and butane (B89635) products. mpg.de Similarly, using this compound in reactions like asymmetric hydrogenation allows for precise tracking of the deuterated phenyl group, ensuring it remains intact or revealing unexpected side reactions. pharmaffiliates.com
Infrared (IR) Spectroscopy for Vibrational Mode Analysis in Deuterated Systems
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. libretexts.org It is a valuable technique for identifying functional groups and providing structural information. In deuterated systems like this compound, IR spectroscopy is particularly insightful because the substitution of hydrogen with deuterium significantly alters the vibrational frequencies of the bonds. ajchem-a.com
The frequency of a bond's vibration is primarily dependent on the bond strength and the masses of the connected atoms. Because deuterium is heavier than hydrogen, a carbon-deuterium (C-D) bond vibrates at a lower frequency (wavenumber) than a corresponding carbon-hydrogen (C-H) bond. This isotopic shift is a key diagnostic feature in the IR spectrum.
For this compound, the most notable difference in its IR spectrum compared to its non-deuterated analog would be the appearance of C-D stretching and bending vibrations and the disappearance of the corresponding C-H vibrations associated with the phenyl group.
Table 2: Comparison of Characteristic IR Absorption Frequencies
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for C-H Bonds | Expected Wavenumber Range (cm⁻¹) for C-D Bonds | Compound Region |
|---|---|---|---|
| Aromatic C-H/C-D Stretch | ~3100-3000 | ~2200-2300 | Phenyl Ring |
| Alkene (=C-H) Stretch | ~3040-3010 docbrown.info | N/A (No D on alkene C) | Butene Chain |
| Alkyl (C-H) Stretch | ~2975-2860 docbrown.info | N/A (No D on alkyl C) | Butene Chain |
| C=C Stretch | ~1645 docbrown.info | ~1645 | Butene Chain |
Note: The C=C stretching frequency is largely unaffected by the deuteration of the phenyl ring.
The distinct regions of absorption for C-D versus C-H bonds allow for clear identification and confirmation of deuteration in the molecule. The "fingerprint region" (below 1500 cm⁻¹) of the spectrum, which contains complex vibrational modes, will also be significantly different between the deuterated and non-deuterated compounds, providing a unique pattern for identification. libretexts.orgdocbrown.info
Complementary Spectroscopic Techniques for Advanced Structural Characterization
While GC-MS and IR spectroscopy provide valuable data, a comprehensive structural characterization of this compound relies on the integration of complementary spectroscopic techniques. numberanalytics.com Each method offers unique insights, and their combined application ensures an unambiguous determination of structure, purity, and isotopic labeling. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for detailed structural elucidation in solution.
¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the phenyl protons would be absent, providing definitive confirmation of deuteration on the aromatic ring. The remaining signals for the butene chain can be analyzed to confirm the cis stereochemistry.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing information on the specific sites and extent of deuteration. chemrxiv.org
¹³C NMR: The carbon spectrum provides information on the carbon skeleton. While the signals for the deuterated carbons will be present, their multiplicity will be affected by C-D coupling, offering further proof of labeling.
High-Resolution Mass Spectrometry (HR-MS): While standard GC-MS confirms the nominal mass, HR-MS provides a highly accurate mass measurement of the molecular ion. numberanalytics.comrsc.org This allows for the determination of the elemental formula, confirming that the measured mass corresponds precisely to C₁₀H₇D₅ and distinguishing it from any potential isobaric (same nominal mass) impurities.
Raman Spectroscopy: As a form of vibrational spectroscopy, Raman is complementary to IR. ksu.edu.sa While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. Therefore, bonds that are weak or silent in IR (like symmetric C=C bonds) may show strong signals in Raman, providing a more complete picture of the molecule's vibrational framework. ksu.edu.sa
Table 3: Summary of Complementary Spectroscopic Techniques
| Technique | Type of Information Provided | Application for this compound |
|---|---|---|
| NMR Spectroscopy | Atomic connectivity, stereochemistry, location of isotopes. numberanalytics.comchemrxiv.org | Confirms cis geometry, verifies the absence of phenyl protons (¹H NMR), and directly observes the deuterium atoms (²H NMR). |
| High-Resolution MS | Exact mass and elemental formula. numberanalytics.comrsc.org | Unambiguously confirms the molecular formula C₁₀H₇D₅. |
| Raman Spectroscopy | Vibrational modes, particularly for symmetric bonds. ksu.edu.sa | Complements the IR spectrum by providing data on vibrations that may be weak in IR, such as the C=C backbone stretch. |
By combining these advanced techniques, researchers can achieve a thorough and confident characterization of this compound, which is essential for its application in detailed mechanistic and analytical studies.
Stereochemical Investigations and Reaction Pathways
Stereospecificity and Stereoselectivity in Reactions Involving the Olefin Moiety
The reactivity of the olefin moiety in cis-2-Phenyl-d5-2-butene is central to understanding its chemical behavior. Reactions at the double bond often proceed with high degrees of stereospecificity and stereoselectivity, where the geometric arrangement of the starting material dictates the stereochemistry of the product. masterorganicchemistry.comalrasheedcol.edu.iq
A reaction is considered stereospecific if different stereoisomers of the starting material react to give different stereoisomers of the product. masterorganicchemistry.comquora.com For instance, the addition of bromine to cis-2-butene (B86535) yields a racemic mixture of 2,3-dibromobutane, whereas the same reaction with trans-2-butene produces the meso compound. alrasheedcol.edu.iqquora.com This is a classic example of a stereospecific reaction where the mechanism, in this case, anti-addition via a bromonium ion intermediate, dictates the stereochemical outcome. alrasheedcol.edu.iqdoubtnut.com While direct studies on this compound are specific, the principles from its non-deuterated analogs are applicable.
A reaction is stereoselective when one stereoisomer is formed preferentially over another. wikipedia.org For example, elimination reactions proceeding through an E1 mechanism often favor the formation of the more stable trans alkene, demonstrating stereoselectivity. masterorganicchemistry.com In the context of this compound, reactions such as hydroboration-oxidation are prime examples of stereospecific additions. The hydroboration step involves a syn-addition of borane (B79455) across the double bond, meaning the boron and hydrogen atoms add to the same face of the alkene. vaia.com Subsequent oxidation replaces the boron with a hydroxyl group while retaining the stereochemistry, leading to a specific diastereomer. vaia.com For cis-2-phenyl-2-butene, this results in the formation of (2R,3S)- and (2S,3R)-3-phenyl-2-butanol. vaia.com
Similarly, catalytic hydrogenation can exhibit high stereoselectivity. The semihydrogenation of 2-phenyl-2-butyne using Lindlar's catalyst (Pd/CaCO₃ with a poison like quinoline) results in the syn-addition of hydrogen, yielding over 95% cis-2-phenyl-2-butene. Conversely, using a dissolving metal reduction, such as with sodium in liquid ammonia, leads to the anti-addition of hydrogen, producing the trans isomer.
Mechanistic Implications of cis-Configuration
The cis-configuration of this compound has significant mechanistic implications, primarily due to steric hindrance and the relative stability of intermediates and transition states. The cis isomer is generally less thermodynamically stable than its trans counterpart because of the steric strain between the adjacent phenyl and methyl groups on the same side of the double bond. ramauniversity.ac.in This inherent strain influences both reaction rates and product distributions.
In elimination reactions, the geometry of the starting material can dictate the stereochemistry of the resulting alkene. For an E2 reaction, a periplanar arrangement of the departing hydrogen and leaving group is required. pressbooks.pub Specifically, an anti-periplanar geometry is strongly preferred. pressbooks.publibretexts.org This stereochemical requirement means that the diastereomer of the starting material will determine whether the cis or trans alkene is formed.
The cis geometry also plays a role in addition reactions. During electrophilic addition, the initial interaction of the electrophile with the π-system of the alkene can lead to the formation of intermediates like a phenonium ion, where the phenyl group participates in stabilizing the positive charge. msu.edu The stereochemistry of the starting alkene influences the formation and subsequent reaction of such intermediates. For example, in the acetolysis of diastereomeric tosylates, the erythro isomer leads to a chiral phenonium ion, while the threo isomer forms an achiral intermediate, resulting in different product stereochemistries. msu.edu
Furthermore, in photochemical reactions, the cis-trans isomerization can be a key process. The light-induced isomerization of 1-phenyl-2-butene (B75058) is used as a reference for determining light intensity in photochemical experiments, highlighting the importance of this transformation. acs.org
Role of the Phenyl-d5 Group in Directing Stereochemistry
The phenyl-d5 group in this compound influences stereochemistry through a combination of electronic and isotopic effects.
Electronic Effects: The phenyl group is generally considered an electron-donating group (EDG) via resonance (+M effect), which can activate the aromatic ring towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions. wikipedia.orgsavemyexams.comyoutube.com In the context of the alkene moiety, the phenyl group's ability to stabilize adjacent carbocations through resonance is a dominant factor. lookchem.com This stabilization can influence the regioselectivity and stereoselectivity of addition reactions. For instance, in acid-catalyzed isomerizations, the formation of a stable benzylic carbocation is a key step. lookchem.com
Deuterium (B1214612) Isotope Effect: The replacement of hydrogen with deuterium in the phenyl group introduces a kinetic isotope effect (KIE). A C-D bond is stronger than a C-H bond by approximately 5 kJ/mol (1.2 kcal/mol). pressbooks.publibretexts.org This means that breaking a C-D bond requires more energy and occurs at a slower rate than breaking a C-H bond. pressbooks.pub While the phenyl C-D bonds are not directly involved in many reactions at the double bond, secondary kinetic isotope effects can be observed. These effects arise from changes in hybridization at a carbon atom attached to deuterium during the rate-determining step.
In reactions where the phenyl ring is directly involved, such as electrophilic aromatic substitution on the deuterated ring, a primary KIE would be expected if the C-D bond is broken in the rate-limiting step. More relevant to the alkene's reactivity are secondary isotope effects. For example, a β-deuterium isotope effect can influence the rate of carbocation formation. nih.gov The presence of deuterium on the phenyl ring can subtly alter the electronic properties and vibrational frequencies of the molecule, which can, in turn, affect the stability of transition states and the rates of competing reaction pathways, thereby influencing the stereochemical outcome. kisti.re.kr Studies on cyclization-rearrangements have shown that deuterium substitution can lead to significant primary kinetic isotope effects when a C-D bond is broken. nih.gov
Isomerization Pathways and Equilibrium Studies
The isomerization of this compound to its more stable trans isomer is a key process that can occur under thermal or catalytic conditions.
Thermal isomerization from a cis to a trans configuration is a common process for alkenes, driven by the greater thermodynamic stability of the trans isomer which minimizes steric strain. ramauniversity.ac.in For 2-butene (B3427860), the trans isomer is more stable than the cis isomer. ramauniversity.ac.in This stability difference is also observed for 2-phenyl-2-butene. The thermal isomerization proceeds through a transition state where the π-bond is effectively broken, allowing rotation around the central C-C single bond. cdnsciencepub.com
Table 1: Thermodynamic Data for Isomerization of Butene Isomers This table provides context from the non-phenylated butene system.
| Isomer | Heat of Hydrogenation (kJ/mol) | Relative Stability |
|---|---|---|
| 1-Butene | -126.8 | Least Stable |
| cis-2-Butene | -119.7 | Intermediate |
| trans-2-Butene | -115.5 | Most Stable |
Data sourced from reference ramauniversity.ac.in
Catalytic methods provide alternative, lower-energy pathways for cis-trans isomerization. These reactions can be promoted by acids, metals, or enzymes. lookchem.comgvsu.edunih.gov
Acid-Catalyzed Isomerization: Brønsted or Lewis acids can catalyze the isomerization of alkenes. lookchem.comresearchgate.net The mechanism often involves the protonation of the double bond to form a carbocation intermediate. lookchem.com Rotation around the C-C single bond in the carbocation, followed by deprotonation, leads to the isomeric alkene. For this compound, protonation would lead to a stable tertiary benzylic carbocation. This pathway typically leads to a thermodynamic equilibrium mixture of isomers, favoring the more stable trans product.
Metal-Catalyzed Isomerization: Transition metal complexes, particularly those of palladium, rhodium, and ruthenium, are effective catalysts for alkene isomerization. gvsu.edunih.govchemrxiv.org Several mechanisms are possible:
Hydride Addition-Elimination: A metal hydride species (M-H) can add to the alkene double bond to form a metal-alkyl intermediate. Rotation around the C-C bond followed by β-hydride elimination can regenerate the alkene in its isomeric form. nih.gov This mechanism is common in hydrogenation reactions where isomerization is a side reaction. gvsu.edunih.gov
π-Allyl Mechanism: This pathway can occur on some metal surfaces but is less likely if the reaction requires the presence of H₂. nih.gov
Palladium(II)-Catalyzed Isomerization: Mechanistic studies on Pd(II)-catalyzed isomerization have ruled out π-allyl and C-H activation pathways in some systems, suggesting a mechanism involving π-Lewis acid activation to form a carbocation-like intermediate. chemrxiv.org
H-D Exchange: In the presence of a deuterium source (like D₂O or deuterated solvents) and a suitable catalyst, H-D exchange can occur concurrently with isomerization. rsc.orgmarquette.edu For example, osmium hydride complexes can catalyze H-D exchange in terminal olefins with D₂O. rsc.org The mechanism involves the reversible formation of an osmium-deuteride species and reversible insertion into the olefin C-H bond. rsc.org For this compound, catalytic systems could facilitate exchange at the vinylic or allylic positions of the butene chain, depending on the catalyst and conditions. The study of H-D exchange provides valuable insight into the reversibility of steps in the catalytic cycle. nih.govcore.ac.uk
Table 2: Catalyst Systems for Alkene Isomerization and H-D Exchange
| Catalyst System | Reaction Type | Mechanistic Notes |
|---|---|---|
| H-ZSM-5 Zeolite | Acid-catalyzed isomerization | Proceeds via carbocation intermediates. |
| Thiolate-capped Pd Nanoparticles | Catalytic hydrogenation & isomerization | Isomerization occurs via a mono-σ bonded Pd-alkyl intermediate. nih.gov |
| [Rh{(–)-bdpp}(NBD)]ClO₄ | Asymmetric hydrogenation & isomerization | Isomerization can occur via a π-allyl mechanism. gvsu.edu |
Kinetic and Mechanistic Elucidation Via Isotope Effects
Kinetic Isotope Effects (KIEs) in Reaction Rate Determination
A kinetic isotope effect is the change observed in the rate of a chemical reaction when an atom in one of the reactants is replaced with one of its isotopes. wikipedia.orglibretexts.org Formally, it is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kL) to the rate constant for the reaction with the heavier isotope (kH). wikipedia.org These effects arise primarily from the mass difference between isotopes, which influences the vibrational frequencies of chemical bonds. wikipedia.orgprinceton.edu A bond to a heavier isotope, such as deuterium (B1214612), has a lower zero-point vibrational energy (ZPE) than the corresponding bond to a lighter isotope, like protium (B1232500) (hydrogen). Consequently, more energy is required to break a bond to a heavier isotope, often resulting in a slower reaction rate. libretexts.orglibretexts.org The magnitude of the KIE provides valuable information about the rate-determining step of a reaction. princeton.edu
Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bonds being broken or formed in the rate-determining step. differencebetween.com
Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is cleaved or formed during the rate-determining step of the reaction. princeton.edulibretexts.org For deuterium substitution, this effect is typically significant, with kH/kD values often ranging from 2 to 8. libretexts.orglibretexts.org This is a direct consequence of the substantial difference in zero-point energy between a C-H and a C-D bond. libretexts.org
Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. princeton.edudifferencebetween.com These effects are generally much smaller than primary KIEs, with typical kH/kD values ranging from approximately 0.7 to 1.5. wikipedia.org SKIEs arise from changes in the vibrational environment of the isotopic label between the ground state and the transition state, often related to changes in hybridization or hyperconjugation. wikipedia.orgprinceton.edu They are further classified by their position relative to the reaction center (α, β, etc.). libretexts.org
| Isotope Effect Type | Description | Typical kH/kD Value |
| Primary (PKIE) | Isotopic substitution at a bond that is broken or formed in the rate-determining step. | ~2-8 |
| Secondary (SKIE) | Isotopic substitution at a bond that is not broken or formed in the rate-determining step. | ~0.7-1.5 |
The substitution of hydrogen with deuterium is a particularly powerful tool in mechanistic studies because it doubles the mass of the atom, leading to the most pronounced isotope effects. wikipedia.org When a C-H bond is broken in the rate-limiting step, a "normal" primary KIE (kH/kD > 1) is expected. libretexts.org The magnitude of this KIE can indicate the nature of the transition state; for instance, a symmetrical, linear transition state for hydrogen transfer often exhibits a maximal KIE. princeton.edu
Conversely, secondary KIEs provide information about changes occurring near the reaction center. For example, a change in hybridization from sp3 in the reactant to sp2 in the transition state often results in a normal SKIE (kH/kD ~ 1.1-1.2), while a change from sp2 to sp3 can lead to an "inverse" SKIE (kH/kD < 1, typically ~0.8-0.9). wikipedia.org In the context of cis-2-Phenyl-d5-2-butene, the deuterium labels are on the phenyl ring, remote from the butene double bond. Therefore, any observed KIE in reactions involving the double bond would be a secondary effect, signaling changes in the electronic environment or steric interactions involving the phenyl group during the transition state.
Probing Reaction Intermediates with Deuterium Labeling
Deuterium labeling is an indispensable method for tracing the fate of atoms and identifying the formation of transient species like reaction intermediates. chem-station.com In reactions involving this compound, the presence of the d5-phenyl group acts as a spectator label. If the reaction proceeds through an intermediate where the phenyl group's structure or bonding is altered, it could be detected through changes in the isotopic distribution of the products or through secondary kinetic isotope effects.
For instance, in electrophilic addition reactions to the double bond, a carbocation intermediate is often formed. pressbooks.publeah4sci.com The stability of this carbocation can be influenced by the adjacent phenyl group. The deuterium atoms in the d5-phenyl group can probe the electronic demands on the ring in the transition state leading to this intermediate. If hyperconjugation or resonance involving the C-D bonds were to stabilize a positive charge, a small secondary KIE might be observed, providing evidence for the electronic structure of the intermediate. princeton.edu
Computational Modeling of Transition States and Energy Surfaces with KIEs
Computational chemistry provides a powerful complement to experimental KIE studies. nih.gov By modeling the potential energy surface of a reaction, researchers can calculate the structures and vibrational frequencies of both the ground state (reactants) and the transition state. princeton.edu These calculated frequencies can then be used to predict theoretical KIE values. nih.gov
The close agreement between experimentally measured and computationally modeled KIEs can lend strong support to a proposed reaction mechanism and transition state structure. nih.gov For a molecule like this compound, quantum mechanical models can be employed to calculate the vibrational frequencies of the C-D bonds on the phenyl ring in the reactant and in various proposed transition states. nih.gov This allows for the prediction of secondary KIEs for different mechanistic pathways (e.g., concerted vs. stepwise) and helps to distinguish between them. nih.govacs.org Such computational approaches are crucial for interpreting small or unusual KIEs that may not be easily explained by simple qualitative models.
Case Studies in Deuterium-Labeled Alkene Reaction Mechanisms
Electrophilic addition is a fundamental reaction of alkenes. In the case of cis-2-Phenyl-2-butene, the reaction mechanism typically involves the attack of an electrophile on the electron-rich double bond. libretexts.org The use of the d5-labeled analogue allows for a detailed mechanistic investigation.
Hydrohalogenation: The addition of a hydrogen halide (HX) to an alkene proceeds through a two-step mechanism involving the formation of a carbocation intermediate. pressbooks.pubmasterorganicchemistry.com The first step, which is rate-determining, is the protonation of the double bond to form the most stable carbocation. pressbooks.publeah4sci.com
For cis-2-Phenyl-2-butene, protonation leads to a tertiary benzylic carbocation, which is stabilized by both hyperconjugation and resonance with the phenyl ring. When using this compound, no primary KIE is expected as no C-D bonds are broken. However, a small secondary KIE might be observed. The change in hybridization at the double bond carbons from sp2 to sp3 and the electronic interaction of the carbocation with the deuterated phenyl ring could influence the rate. Measuring the reaction rates for both the deuterated and non-deuterated compounds would reveal the magnitude of this SKIE, providing insight into the electronic structure of the transition state leading to the carbocation.
| Reactant | Reagent | Expected KIE Type | Predicted kH/kD Value | Mechanistic Insight |
| This compound | HBr | Secondary (γ-SKIE) | Close to 1.0 | Probes electronic changes in the phenyl ring during carbocation formation. |
Halogenation: The addition of halogens (e.g., Br2, Cl2) to alkenes can proceed through different mechanisms, often involving a bridged halonium ion intermediate. rsc.orgnih.gov In this pathway, the initial attack of the halogen forms a cyclic intermediate, which is then opened by a nucleophilic attack of the halide ion. nih.gov
With this compound, the deuterium labels on the phenyl ring are remote from the reaction center. Therefore, any observed KIE would be a secondary effect. The magnitude of this SKIE could help differentiate between a classic bridged halonium ion and a more open carbocation intermediate, as the latter would place a greater positive charge adjacent to the phenyl ring, leading to a potentially larger electronic effect and a more significant SKIE. Comparing the rate of halogenation of the d5-labeled compound to its non-deuterated counterpart would thus provide subtle but crucial evidence about the nature of the reaction intermediate. acs.org
Epoxidation Mechanisms
The epoxidation of alkenes, the formation of a three-membered cyclic ether, is a fundamental transformation in organic synthesis. The mechanism of this reaction, particularly with peracids, has been a subject of detailed study. The use of deuterated substrates can help to distinguish between different proposed transition states.
For the epoxidation of p-phenylstyrene-β,β-d2, an inverse isotope effect (kH/kD = 0.82) was observed. iaea.org An inverse isotope effect (kH/kD < 1) typically indicates a change in hybridization from sp2 to sp3 at the labeled position in the transition state. wikipedia.org This finding suggests that in the transition state of the epoxidation, the β-carbon of the styrene (B11656) double bond is undergoing significant rehybridization as the new C-O bond is formed. Conversely, the isotope effect for the α-deuterated styrene was close to unity (kH/kD = 0.99), implying little to no change in the hybridization of the α-carbon in the transition state. iaea.org
These observations have led to a proposed transition state for peracid epoxidation that is asymmetric. It involves substantial bond formation between the peracid oxygen and the β-carbon of the alkene, while the α-carbon maintains more of its sp2 character and may develop some partial positive charge. iaea.org Extrapolating these findings to this compound, deuteration of the phenyl ring would likely result in a very small secondary KIE, as the isotopic substitution is remote from the reacting double bond and would not be expected to significantly influence the vibrational frequencies of the bonds involved in the transition state.
Table 1: Secondary Deuterium Isotope Effects in the Epoxidation of p-Phenylstyrene Derivatives
| Compound | Isotope Effect (kH/kD) | Interpretation |
| p-Phenylstyrene-α-d | 0.99 | Negligible change in hybridization at the α-carbon in the transition state. |
| p-Phenylstyrene-β,β-d2 | 0.82 | Significant rehybridization (sp2 to sp3) at the β-carbon in the transition state. |
Data sourced from studies on p-phenylstyrene, an analog of cis-2-Phenyl-2-butene. iaea.org
Radical and Photochemical Processes
The phenyl-substituted butene scaffold is also susceptible to radical and photochemical reactions, including cis-trans isomerization. Stilbene (B7821643) (1,2-diphenylethene), a close structural analog, is a classic system for studying photochemical isomerization. nih.govchempedia.inforesearchgate.net Upon absorption of light, the molecule is excited to a higher electronic state, where rotation around the central double bond can occur, leading to the other isomer upon relaxation back to the ground state.
Deuteration of the phenyl rings in stilbene would not be expected to produce a significant primary KIE for photochemical isomerization, as the C-D bonds are not broken during the process. However, secondary isotope effects could potentially be observed. These effects might arise from subtle changes in the vibrational energy levels of the excited state or alterations in the rates of non-radiative decay processes, such as intersystem crossing to the triplet state. Studies on the thermal polymerization of deuterated styrenes have shown measurable deuterium isotope effects on the initiation step, which involves radical intermediates. researchgate.net This suggests that deuteration on the aromatic ring can influence the stability and reactivity of radical species.
In the context of this compound, photochemical irradiation could induce isomerization to the trans isomer. A careful comparison of the quantum yields of isomerization for the deuterated and non-deuterated compounds could reveal a secondary KIE. Such an effect, although likely small, could provide information about the lifetime and decay pathways of the excited state.
Furthermore, radical addition reactions to the double bond could be probed using this compound. The deuterated phenyl ring would primarily serve to block potential side reactions involving hydrogen abstraction from the aromatic ring, thus simplifying the product distribution and aiding in the mechanistic analysis of the addition process.
Theoretical and Computational Studies on Cis 2 Phenyl D5 2 Butene Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying the electronic structure and reactivity of medium-sized organic molecules like cis-2-Phenyl-d5-2-butene. DFT calculations can elucidate how the interplay between the phenyl ring and the butene core dictates the molecule's properties.
Detailed research findings from DFT studies on analogous phenylalkenes reveal key electronic characteristics. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for understanding charge transfer processes. In phenyl-substituted alkenes, the HOMO is typically associated with the π-system of the phenyl ring and the C=C double bond, while the LUMO is often a π* orbital. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability.
Reactivity descriptors derived from DFT, such as Fukui functions and electrophilic/nucleophilic Parr functions, can predict the most likely sites for electrophilic or nucleophilic attack. For a molecule like this compound, these calculations can identify which atoms are most susceptible to reaction. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. For example, the π-system of the phenyl ring and the double bond are expected to be regions of negative electrostatic potential.
DFT is also employed to map reaction pathways and calculate activation energy barriers. For instance, in a study on the addition reaction of phenylacetylene (B144264) catalyzed by an N-heterocyclic carbene-borane, the M06-2X functional was used to calculate the Gibbs free energy barriers for different pathways, demonstrating the method's utility in mechanistic investigations.
| DFT-Calculated Property | Significance for this compound Analogues |
| HOMO Energy | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. |
| Fukui Functions (f+, f-) | Predicts sites for nucleophilic (f+) and electrophilic (f-) attack. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. |
| Reaction Energy Barriers | Quantifies the energy required for a chemical transformation, revealing reaction feasibility. |
Ab Initio and High-Level Quantum Chemical Methods (e.g., CCSD(T)/CBS)
For benchmark accuracy in calculating molecular energies and intermolecular interactions, high-level ab initio methods are the gold standard. These methods, meaning "from the beginning," solve the Schrödinger equation with minimal reliance on empirical parameters. The Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method, extrapolated to the Complete Basis Set (CBS) limit, is often considered the "gold standard" for its high accuracy.
Due to their computational cost, these methods are typically applied to smaller, representative systems. A study on cis- and trans-2-butene dimers provides an excellent model for the noncovalent interactions relevant to this compound. Using CCSD(T)/CBS, researchers accurately determined the interaction energies for various dimer configurations. The study found that interactions in cis-2-butene (B86535) dimers are stronger than in trans-2-butene dimers. The strongest interaction calculated was between trans-2-butene and butane (B89635), with a CCSD(T)/CBS energy of -2.80 kcal/mol.
These high-level calculations serve two primary purposes: they provide highly accurate benchmark data for specific systems, and they are used to validate and parameterize more computationally efficient methods like DFT. For instance, the aforementioned study on 2-butene (B3427860) dimers evaluated the performance of various DFT functionals against the CCSD(T)/CBS benchmarks, finding that while most DFT methods overestimate interactions in butane dimers, specific functionals like BLYP-D3BJ can provide good accuracy. The inclusion of quadruple excitations in the electron correlation treatment can also be assessed to further refine binding energy calculations for van der Waals complexes.
| System | Interaction Type | Method | Interaction Energy (kcal/mol) |
| trans-2-Butene + Butane | Displaced Parallel | CCSD(T)/CBS | -2.80 |
| cis-2-Butene Dimer | Displaced Parallel | CCSD(T)/CBS | -2.41 |
| trans-2-Butene Dimer | Displaced Parallel | CCSD(T)/CBS | -1.97 |
| Butane Dimer | Displaced Parallel | CCSD(T)/CBS | -2.57 |
Potential Energy Surface (PES) Analysis for Reaction Dynamics
A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or system of molecules as a function of its geometry. By mapping the PES, chemists can identify stable reactants and products (minima), transition states (saddle points), and the lowest energy pathways connecting them, providing a complete picture of a chemical reaction's dynamics.
For this compound, a key reaction is the cis-trans isomerization around the C=C double bond. The analogue stilbene (B7821643) (1,2-diphenylethylene) is a classic model for studying this photoisomerization process. Computational studies have extensively mapped the PES for stilbene's isomerization in both the ground (S₀) and excited electronic states (S₁, T₁).
These studies show that the isomerization pathway involves rotation around the central C=C bond. On the ground state surface, there is a significant energy barrier to rotation. However, upon photoexcitation to the S₁ state, the molecule can move towards a "phantom state" or a conical intersection, which is a point where the S₁ and S₀ surfaces touch. This provides a low-energy pathway for the molecule to return to the ground state in either the cis or trans configuration, completing the isomerization process. DFT calculations on stilbene have shown that the thermal trans→cis isomerization proceeds through a twisted conformation in the ground state. The analysis of the PES as a function of both the central bond rotation and the exocyclic phenyl ring twisting is crucial for a complete understanding.
| Reaction | Key Feature on PES | Computational Method | Finding |
| Stilbene Thermal Isomerization | Twisted Transition State (S₀) | DFT | The pathway involves a diradical electronic structure around the 90° twisted conformation. |
| Stilbene Photoisomerization | Conical Intersection (S₁/S₀) | Spin-Flip DFT | A twisted-pyramidalized conical intersection facilitates the non-radiative decay from the excited state to the ground state. |
| Stilbene Photoisomerization | Excited State Barrier (S₁) | Semi-empirical | An early study identified a significant potential barrier in the first excited singlet state, favoring a triplet mechanism. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions in different environments (e.g., in solution or at an interface).
For a flexible molecule like this compound, MD simulations can map its conformational landscape. The rotation of the phenyl group relative to the butene plane and the torsional motions of the methyl groups are key degrees of freedom. MD simulations can reveal the preferred conformations and the energy barriers between them. Recent studies have combined MD simulations with quantum mechanics (QM/MM) or used them to analyze enzyme-substrate interactions, providing detailed insights into how a molecule's conformation influences its reactivity.
MD simulations are particularly powerful for studying intermolecular interactions. By simulating the molecule in a solvent or interacting with other molecules, one can observe how noncovalent forces (van der Waals, π-π stacking, CH-π interactions) govern its behavior. For example, MD studies of ligand binding to proteins have shown how conformational changes in both the ligand and the protein are coupled, revealing distinct conformational states that characterize the binding process. These principles can be applied to understand how this compound might interact with other molecules, surfaces, or within a condensed phase.
Computational Insights into Isotope Effects and Stereochemical Control
The replacement of an atom with one of its isotopes does not change the potential energy surface but does alter the vibrational zero-point energies (ZPE) of the molecule. This mass-dependent change can lead to a kinetic isotope effect (KIE), where the rate of a reaction changes upon isotopic substitution. The "d5" in this compound signifies that the five hydrogen atoms on the phenyl group have been replaced by deuterium (B1214612). This substitution can give rise to secondary kinetic isotope effects (SKIEs), which occur when the isotopically labeled bond is not broken in the rate-determining step.
Computational chemistry is a powerful tool for predicting and interpreting KIEs. By calculating the vibrational frequencies of the reactant and the transition state for both the light (H) and heavy (D) isotopologues, the KIE can be calculated theoretically. A combined experimental and computational study on the oxidation of styrene (B11656) (phenylethene) and its deuterated analogues provides a relevant example. DFT calculations (using the M06-2X functional) were used to model the transition state and compute the KIEs. The excellent agreement between the calculated and experimental KIEs supported a stepwise reaction mechanism involving the terminal addition of the oxygen atom to the double bond.
The absence of a significant KIE in the reaction of the phenyl radical with ketene (B1206846) and its deuterated isotopomer was used, in conjunction with quantum chemical calculations, to rule out a direct hydrogen abstraction mechanism. For this compound, computational analysis of the KIE in a given reaction could similarly provide crucial mechanistic details, such as changes in hybridization or hyperconjugation at the transition state involving the deuterated phenyl ring.
| System | Reaction | Isotope Position | Experimental KIE (kH/kD) | Calculated KIE (kH/kD) | Mechanistic Insight |
| Styrene | O(³P) Oxidation | Terminal Carbon | 0.88 ± 0.02 | 0.86 | Supports a stepwise mechanism with terminal O-atom addition. |
| Styrene | O(³P) Oxidation | Internal Carbon | 0.99 ± 0.02 | 1.01 | Consistent with the proposed stepwise mechanism. |
| Phenyl radical + Ketene | H/D Abstraction | Ketene | No KIE observed | N/A | Ruled out direct H-abstraction in favor of an addition mechanism. |
Applications in Advanced Organic Synthesis and Catalysis Research
Probing Catalytic Mechanism in Heterogeneous and Homogeneous Systems
Understanding the step-by-step pathway of a catalytic reaction—the mechanism—is critical for improving catalyst design and efficiency. Isotopic labeling is one of the most powerful tools for elucidating these mechanisms. researchgate.netwikipedia.org cis-2-Phenyl-d5-2-butene can be employed to study reaction pathways in both homogeneous (catalyst and reactants are in the same phase) and heterogeneous (catalyst is in a different phase from reactants) systems. rsc.org
A common area of study for phenyl-substituted butenes is the competition between double bond isomerization (cis-trans isomerization) and hydrogenation on metal surfaces, such as palladium or platinum, which are common heterogeneous catalysts. researchgate.net
Hydrogenation vs. Isomerization: When this compound is exposed to a catalyst and a deuterium (B1214612) source (like D₂ gas), several outcomes are possible. The molecule can be hydrogenated to form 2-(Phenyl-d5)butane, or it can isomerize to trans-2-Phenyl-d5-2-butene. By analyzing the deuterium content and location in the products and unreacted starting material, researchers can map the reaction network. For example, observing H-D exchange at the vinylic or allylic positions would provide insight into the reversibility of certain steps on the catalyst surface. researchgate.netfrontiersin.org
Homogeneous Catalysis: In homogeneous catalysis, soluble metal complexes are used. The d5-phenyl group acts as an inert spectroscopic tag. In Nuclear Magnetic Resonance (NMR) spectroscopy, the absence of protons on the phenyl ring simplifies the spectrum, allowing researchers to focus on the signals from the butene backbone and observe subtle changes during the catalytic cycle, such as ligand exchange or the formation of intermediate species. researchgate.net
Development of Novel Synthetic Pathways for Labeled Compounds
The synthesis of isotopically labeled compounds is essential for their application in research. clearsynth.com The development of efficient, selective, and cost-effective methods for introducing isotopes like deuterium is an active area of chemical research. nih.govresearchgate.net While this compound is itself a labeled compound, its synthesis and reactions contribute to the broader field of isotopic labeling.
The synthesis of this compound would typically start from a commercially available deuterated precursor, such as benzene-d6 (B120219). A plausible synthetic route could involve:
Friedel-Crafts Acylation: Reaction of benzene-d6 with butanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(phenyl-d5)-1-butanone.
Reduction: Reduction of the ketone to the corresponding alcohol, 1-(phenyl-d5)-1-butanol.
Dehydration: Acid-catalyzed dehydration of the alcohol would lead to a mixture of 1-phenyl-d5-1-butene and 2-phenyl-d5-2-butene (both cis and trans isomers).
Isomerization/Purification: The mixture could then be isomerized under specific conditions to favor the thermodynamically more stable internal alkenes, followed by careful chromatographic separation to isolate the desired this compound isomer.
Alternatively, modern catalytic methods for the direct deuteration of organic molecules could be explored. nih.govacs.org For instance, catalytic H-D exchange reactions allow for the introduction of deuterium at specific positions in a molecule using D₂O as an inexpensive deuterium source. nih.govhwb.gov.in Research into these methods expands the toolkit available for preparing a wide array of specifically labeled compounds for various scientific applications. rsc.orgyoutube.com
Use as a Mechanistic Probe in Complex Reaction Systems
Beyond simple catalytic systems, organic reactions can involve complex networks of competing and sequential pathways. Isotopically labeled molecules are indispensable for tracing the flow of atoms through these networks. icm.edu.pl The use of this compound can help to deconstruct these complex systems.
One key application is in the study of the Kinetic Isotope Effect (KIE), where the rate of a reaction changes upon isotopic substitution. nih.govnih.gov While the deuterium labels in this compound are on the aromatic ring and not directly at a C-H bond being broken in typical alkene reactions, they can still be used to probe secondary kinetic isotope effects. These are smaller effects that can provide valuable information about the transition state of a reaction.
Furthermore, in complex reactions involving multiple reagents, the d5-label serves as an unambiguous marker. For example, in a polymerization or co-polymerization reaction, including a small amount of this compound would allow for the determination of its incorporation into the polymer backbone via mass spectrometry or solid-state NMR. This can provide insights into the reactivity ratios of different monomers and the mechanism of the polymerization process.
Table 2: Product Distribution Analysis in a Competing Reaction
| Reactant Mixture | Reaction | Product A (Isomerization) | Product B (Addition) | Analytical Method |
|---|---|---|---|---|
| cis-2-Phenyl-2-butene + Reagent X | Catalytic Isomerization/Addition | trans-2-Phenyl-2-butene | Adduct of Reagent X | ¹H NMR, GC-MS |
This table illustrates how the deuterated compound allows for parallel experiments where the products can be clearly distinguished, helping to determine relative reaction rates and pathways in a complex system.
Q & A
Q. What are the critical steps for synthesizing cis-2-Phenyl-d5-2-butene with high isotopic purity?
Methodological Answer: Synthesis requires deuterium labeling at specific positions. A common approach involves:
- Deuterated precursors : Use deuterated benzene (C6D5) or deuterated alkenes to ensure isotopic incorporation.
- Catalytic hydrogenation : Employ deuterium gas (D2) and palladium catalysts for selective deuteration.
- Purification : Use preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) to isolate the cis-isomer and remove non-deuterated byproducts.
- Validation : Confirm isotopic purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to detect residual protiated species .
Q. Which analytical techniques are prioritized for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ²H NMR identify cis/trans isomerism and deuterium positions. The absence of specific proton signals (e.g., vinyl protons) confirms deuteration.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion cluster pattern (e.g., M+5 peak for d5 labeling).
- Infrared (IR) Spectroscopy : Detects C-D stretching vibrations (~2100–2200 cm⁻¹) to confirm deuterium incorporation.
- Gas Chromatography (GC) : Quantifies isomeric purity using deuterated internal standards .
Q. Table 1: Key Analytical Parameters
| Technique | Parameter Measured | Key Considerations |
|---|---|---|
| ¹H NMR | Vinyl proton absence | Solvent suppression for D2O |
| HRMS | M+5 isotopic pattern | Resolution >20,000 required |
| GC-MS | Retention time matching | Deuterated column calibration |
Advanced Research Questions
Q. How can kinetic isotope effects (KIEs) of this compound inform reaction mechanisms?
Methodological Answer: KIEs are quantified by comparing reaction rates of deuterated vs. protiated compounds:
- Experimental Design : Conduct parallel reactions under identical conditions (temperature, solvent, catalyst).
- Rate Constant Measurement : Use GC or UV-Vis spectroscopy to track substrate consumption.
- Computational Modeling : Perform density functional theory (DFT) calculations to correlate observed KIEs with transition-state structures (e.g., primary vs. secondary KIEs).
- Contradiction Resolution : If experimental KIEs deviate from predictions, re-evaluate assumptions about rate-determining steps or isotopic scrambling .
Q. What strategies resolve discrepancies between experimental and computational data for deuterated alkenes?
Methodological Answer:
- Iterative Refinement : Cross-validate NMR/MS data with computational outputs (e.g., DFT-optimized geometries).
- Isotopic Tracer Studies : Introduce ¹³C or ²H labels at alternative positions to test mechanistic hypotheses.
- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis sets, solvation models) and experimental measurements (e.g., instrument precision).
- Case Example : If DFT predicts a trans-dominant product but experiments yield cis, re-examine steric effects or solvent interactions in simulations .
Q. How to design safety protocols for catalytic studies involving this compound?
Methodological Answer:
- Risk Assessment : Refer to safety data sheets (SDS) for flammability (bp ~37°C for analogous alkenes) and reactivity with oxidizers .
- Handling Practices : Use inert atmosphere (N2/Ar) gloveboxes for air-sensitive reactions.
- Ventilation : Ensure fume hoods with >100 ft/min face velocity during synthesis.
- Emergency Preparedness : Maintain contact with poison control centers (e.g., +43 1 406 43 43 for European labs) and use ChemTrec for spill management .
Key Considerations for Data Reliability
- Empirical Contradiction : Use the "constructive falsification" framework to test hypotheses against multiple datasets (e.g., combining NMR, MS, and computational results) .
- Mixed-Methods Validation : Integrate isotopic labeling studies with kinetic assays and spectroscopic monitoring to strengthen mechanistic conclusions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
